molecular formula C17H22N4O3S B2472172 ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate CAS No. 338410-23-4

ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate

Cat. No.: B2472172
CAS No.: 338410-23-4
M. Wt: 362.45
InChI Key: RATGABBNNGJCJB-FOCLMDBBSA-N
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Description

Ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate is a complex organic compound of interest in various scientific research fields due to its diverse functional groups and potential applications. This compound features a distinctive structure that includes an ester, amine, cyano, sulfanyl, and piperazine moieties, making it a versatile candidate for biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate generally involves multiple steps:

  • Starting Materials: : Typically, the synthesis begins with commercially available ethyl acetoacetate and 4-(4-methoxyphenyl)piperazine.

  • Formation of Intermediate: : Ethyl acetoacetate undergoes aminomethylation with formaldehyde and 4-(4-methoxyphenyl)piperazine to yield an intermediate compound.

  • Introduction of Cyano and Sulfanyl Groups: : The intermediate then reacts with thiocyanate under basic conditions, introducing the cyano and sulfanyl functionalities.

  • Final Product Formation: : The final step involves the addition of an amine group to the cyano group, forming the desired product under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production may scale up these laboratory methods with optimization:

  • Batch Reactors: : Utilized for controlled synthesis with precise monitoring.

  • Continuous Flow Reactors: : For large-scale production, providing enhanced control over reaction times and product purity.

Chemical Reactions Analysis

Ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate undergoes various chemical reactions:

  • Oxidation: : Oxidation with agents like hydrogen peroxide can modify the sulfanyl group to sulfonyl derivatives.

  • Reduction: : Reduction using hydride donors can reduce the nitrile group to primary amines.

  • Substitution: : Nucleophilic substitution at the ester site can yield a range of derivatives by replacing the ethoxy group with other nucleophiles.

Common reagents in these reactions include:

  • Hydrogen peroxide for oxidation

  • Sodium borohydride for reduction

  • Alkyl halides for substitution reactions

Major products from these reactions are often derivatives with modifications at the sulfanyl or cyano groups, altering the compound's biological activity.

Scientific Research Applications

The applications of ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate are vast:

  • Chemistry: : Used as a building block in the synthesis of complex molecules.

  • Biology: : Studied for its interaction with enzymes and receptors due to its multifaceted functional groups.

  • Industry: : Utilized in the manufacture of fine chemicals and specialty materials due to its reactive sites.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets through its diverse functional groups:

  • Amino Group: : Participates in hydrogen bonding and ionic interactions with biological molecules.

  • Cyano Group: : Engages in nucleophilic addition reactions, influencing enzyme activity.

  • Sulfanyl Group: : Forms thioether bonds, stabilizing protein structures.

These interactions can modulate molecular pathways, impacting biochemical processes and therapeutic efficacy.

Comparison with Similar Compounds

Compared to other compounds with similar structures, ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate stands out due to its unique combination of functional groups.

Similar Compounds

  • Ethyl (E)-2-cyano-3-(4-fluorophenyl)-3-(1-piperazinyl)prop-2-enoate: : Lacks the sulfanyl group, altering its reactivity and biological activity.

  • Ethyl (2E)-3-amino-2-(cyanomethyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate: : Differing by the absence of the sulfanyl group, leading to distinct chemical behavior.

This compound's unique structure enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-thiocyanatoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-3-24-17(22)15(25-12-18)16(19)21-10-8-20(9-11-21)13-4-6-14(23-2)7-5-13/h4-7H,3,8-11,19H2,1-2H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATGABBNNGJCJB-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/N)\N1CCN(CC1)C2=CC=C(C=C2)OC)/SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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